molecular formula C19H22N4O2 B2609536 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 2034233-32-2

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B2609536
CAS No.: 2034233-32-2
M. Wt: 338.411
InChI Key: YUZUBTXLHOVPFL-UHFFFAOYSA-N
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Description

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopropylpyridazinyl group, a piperazinyl group, and a phenoxyethanone moiety

Preparation Methods

The synthesis of 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the cyclopropylpyridazinyl intermediate, followed by the introduction of the piperazinyl group through nucleophilic substitution reactions. The final step involves the coupling of the phenoxyethanone moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazinyl or phenoxyethanone moieties, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester or amide bonds.

Scientific Research Applications

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone can be compared with other similar compounds, such as:

    1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanol: This compound differs by the presence of a hydroxyl group instead of a ketone group.

    1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-phenoxypropane: This compound has a propane moiety instead of an ethanone moiety.

    1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyacetic acid: This compound features a carboxylic acid group instead of a ketone group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(14-25-16-4-2-1-3-5-16)23-12-10-22(11-13-23)18-9-8-17(20-21-18)15-6-7-15/h1-5,8-9,15H,6-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZUBTXLHOVPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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